N-(4-iodo-2-methylphenyl)-2-nitrobenzamide
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Overview
Description
N-(4-iodo-2-methylphenyl)-2-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an iodine atom, a methyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-2-methylphenyl)-2-nitrobenzamide typically involves the following steps:
Nitration: The nitration of the benzamide core is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 2-position of the benzamide ring.
Amidation: The final step involves the formation of the amide bond between the iodinated methylphenyl and the nitrated benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodo-2-methylphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of N-(4-iodo-2-methylphenyl)-2-aminobenzamide.
Oxidation: Formation of N-(4-iodo-2-methylphenyl)-2-carboxybenzamide.
Scientific Research Applications
N-(4-iodo-2-methylphenyl)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-iodo-2-methylphenyl)-2-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their activity. The iodine atom can facilitate the compound’s binding to specific sites on target molecules, enhancing its selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
- N-(4-iodo-2-methylphenyl)-2-aminobenzamide
- N-(4-iodo-2-methylphenyl)-2-carboxybenzamide
- N-(4-iodo-2-methylphenyl)-2-phenoxyacetamide
Uniqueness
N-(4-iodo-2-methylphenyl)-2-nitrobenzamide is unique due to the presence of both an iodine atom and a nitro group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O3/c1-9-8-10(15)6-7-12(9)16-14(18)11-4-2-3-5-13(11)17(19)20/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBHPOFQLZFQHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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